

Comparative analysis of calcium cyclamate versus sodium cyclamate properties

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A Comparative Analysis of Calcium Cyclamate and Sodium Cyclamate Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical, toxicological, and sensory properties of **calcium cyclamate** and sodium cyclamate. The information is supported by experimental data and detailed methodologies to assist in research and development applications.

Physicochemical Properties

Both sodium and **calcium cyclamate** are salts of cyclamic acid and are used as artificial sweeteners.[1] While they share many characteristics, their properties differ primarily due to the cation (sodium or calcium). These differences can be significant in product formulation, especially in low-sodium or sodium-free products.[2]

General Characteristics

Both sweeteners appear as white, odorless, crystalline powders with a sweet taste.[3] Sodium cyclamate is approximately 30-50 times sweeter than sucrose, while **calcium cyclamate** is noted to be slightly less sweet.[1][4] They are known for not having the bitter aftertaste associated with some other artificial sweeteners, like saccharin.[2]



Data Summary

The following table summarizes the key physicochemical properties of sodium and **calcium cyclamate**.

Property	Sodium Cyclamate	Calcium Cyclamate	Reference
Chemical Formula	C ₆ H ₁₂ NNaO ₃ S	C12H24CaN2O6S2	[1]
Molecular Weight	201.22 g/mol	396.54 g/mol	[1]
Appearance	White, odorless, crystalline powder	White, odorless, crystalline powder	[3]
Sweetness	~30-50 times sweeter than sucrose	Slightly less sweet than sodium cyclamate	[1][4]
pH (10% solution)	5.5 - 7.5	5.5 - 7.5	[3]

Solubility

Both forms of cyclamate are freely soluble in water and practically insoluble in organic solvents like benzene, chloroform, and ether.[3][5] This high water solubility is a key property for their use in beverages and other aqueous food systems.

Solvent	Sodium Cyclamate Solubility	Calcium Cyclamate Solubility	Reference
Water	Freely soluble	Freely soluble	[3][5]
Ethanol	Practically insoluble	Practically insoluble	[3]
Benzene	Practically insoluble	Practically insoluble	[3]
Chloroform	Practically insoluble	Practically insoluble	[3]
Ether	Practically insoluble	Practically insoluble	[3]

Stability



Cyclamate solutions are stable to heat, light, and air across a wide pH range, making them suitable for use in cooked and baked goods.[1][3] **Calcium cyclamate** is reported to be more resistant to cooking temperatures than saccharin.[3]

Experimental Protocols Determination of Aqueous Solubility

Objective: To determine the concentration at which **calcium cyclamate** and sodium cyclamate saturate in water at a given temperature.

Methodology:

- Preparation of Solutions: A series of solutions with increasing concentrations of either calcium or sodium cyclamate are prepared in deionized water.
- Equilibration: The solutions are agitated in a constant temperature water bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.
- Analysis: The concentration of the dissolved cyclamate in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis after evaporation of the solvent.[6][7]
- Saturation Point: The solubility is identified as the concentration at which further addition of the solute does not increase the concentration in the solution.



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Diagram 1: Experimental workflow for determining agueous solubility.



Thermal Stability Assessment

Objective: To evaluate the degradation of calcium and sodium cyclamate under thermal stress.

Methodology:

- Sample Preparation: Aqueous solutions of known concentrations of calcium and sodium cyclamate are prepared.
- Thermal Treatment: The solutions are subjected to a specific temperature (e.g., 100°C, 150°C, 200°C) for varying durations in a controlled oven or heating block.
- Analysis: The concentration of the remaining cyclamate and the formation of degradation products, such as cyclohexylamine, are quantified at each time point using HPLC.[8]
- Degradation Kinetics: The rate of degradation is calculated to determine the thermal stability of each compound.

Toxicological Profile

The toxicological profiles of calcium and sodium cyclamate are primarily related to cyclamate itself and its main metabolite, cyclohexylamine.[9]

Acute Oral Toxicity

Objective: To determine the median lethal dose (LD50) of a substance.

Methodology (based on OECD Guideline 425):[10][11]

- Animal Model: Typically, rats are used.
- Dosing: A single animal is dosed at a level just below a preliminary estimate of the LD50.
- Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.
- Sequential Dosing: Subsequent animals are dosed one at a time at 48-hour intervals. The
 dose for the next animal is increased if the previous animal survived and decreased if it died.



 LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

Carcinogenicity

Objective: To assess the carcinogenic potential of a substance over the lifetime of a rodent.

Methodology (based on FDA and OECD guidelines):[12][13][14]

- Animal Model: Two rodent species, typically rats and mice, are used.
- Dosing: The test substance is administered daily in the diet at three to five dose levels, plus
 a control group, for the lifetime of the animal (e.g., 24 months for rats).
- Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.
- Pathology: At the end of the study, a full necropsy and histopathological examination of all major organs and any observed lesions are performed.
- Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group.

Reproductive and Developmental Toxicity

Objective: To evaluate the effects of a substance on reproductive performance and offspring development.

Methodology (based on OECD Guideline 421):[15][16]

- Animal Model: Typically, rats are used.
- Dosing: The test substance is administered to both males and females for a period before mating, during mating, and for females, throughout gestation and lactation.
- Endpoints: Key endpoints include fertility, gestation length, litter size, and the viability, growth, and development of the offspring.



• Pathology: Reproductive organs of the parent animals and selected offspring are examined.

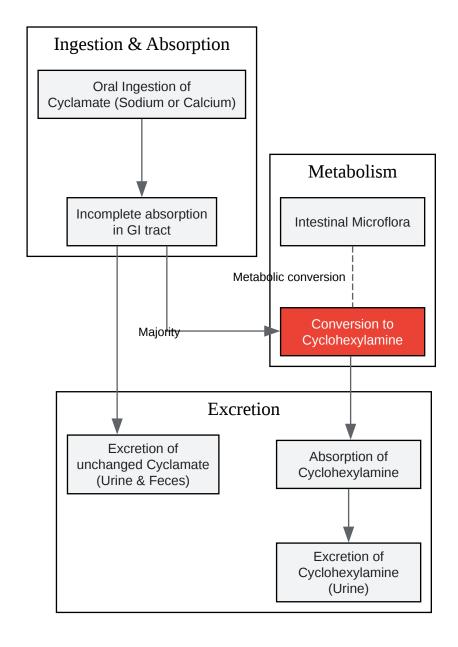
Toxicological Data Summary

Parameter	Sodium Cyclamate	Calcium Cyclamate	Reference
Acceptable Daily Intake (ADI) - JECFA	0-11 mg/kg body weight (as cyclamic acid)	0-11 mg/kg body weight (as cyclamic acid)	[17]
Acceptable Daily Intake (ADI) - EFSA	7 mg/kg body weight (as cyclamic acid)	7 mg/kg body weight (as cyclamic acid)	[17]
Metabolism	Partially converted to cyclohexylamine by gut microflora in some individuals.	Partially converted to cyclohexylamine by gut microflora in some individuals.	[9]

Metabolic Pathway

The primary metabolic pathway of concern for both calcium and sodium cyclamate is the conversion to cyclohexylamine by intestinal microflora.[9] This conversion is not universal among individuals and the extent of metabolism can vary significantly.[9]





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Diagram 2: Metabolic pathway of cyclamate.

Sensory PropertiesSweetness Profile

Sodium cyclamate is reported to be about 30-50 times sweeter than sucrose.[1] **Calcium cyclamate**'s sweetness is slightly less than that of sodium cyclamate.[4] Both are often blended with other sweeteners, such as saccharin, to achieve a more sugar-like taste and to



mask the off-tastes of the other sweeteners.[1] At high concentrations, a slight salty taste may be detectable for both forms.[5]

Sensory Evaluation Protocol

Objective: To compare the sensory profiles of calcium and sodium cyclamate.

Methodology (Quantitative Descriptive Analysis - QDA):[18][19]

- Panelist Training: A panel of trained sensory assessors is selected and trained to identify and quantify specific sensory attributes (e.g., sweetness, bitterness, aftertaste, salty taste).
- Sample Preparation: Solutions of calcium cyclamate, sodium cyclamate, and a sucrose control are prepared at equi-sweet concentrations.
- Evaluation: Panelists evaluate the samples in a controlled environment and rate the intensity
 of each attribute on a linear scale.
- Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two cyclamate salts.

Conclusion

Calcium and sodium cyclamate share many fundamental properties as effective non-nutritive sweeteners. The primary distinction lies in their cationic component, making **calcium cyclamate** a suitable alternative for sodium-restricted formulations. Their high water solubility and thermal stability make them versatile for a wide range of food and pharmaceutical applications. Toxicological profiles are similar for both, with safety assessments focused on cyclamate and its metabolite, cyclohexylamine. The choice between calcium and sodium cyclamate will ultimately depend on the specific formulation requirements, particularly the need to control sodium content.

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References

- 1. Cyclamate Wikipedia [en.wikipedia.org]
- 2. Sodium cyclamate vs calcium cyclamate | PDF [slideshare.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 5. The Sweetener Book [sweetenerbook.com]
- 6. jurnal.umi.ac.id [jurnal.umi.ac.id]
- 7. scispace.com [scispace.com]
- 8. Blends of Non-caloric Sweeteners Saccharin and Cyclamate Show Reduced Off-Taste due to TAS2R Bitter Receptor Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. Acute Toxicology Test OECD 425 Altogen Labs [altogenlabs.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]
- 14. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. The Sweetener Book [sweetenerbook.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
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